molecular formula C9H11N3 B2394864 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile CAS No. 1446509-65-4

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B2394864
CAS No.: 1446509-65-4
M. Wt: 161.208
InChI Key: OAJWZRKXQJKDNX-UHFFFAOYSA-N
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Description

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile typically involves the reaction of 4-aminopyridine with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the amino and nitrile groups.

    4-Aminopyridine: Similar to 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile but without the nitrile group.

    2-Methylpropanenitrile: Contains the nitrile group but lacks the pyridine ring.

Uniqueness

This compound is unique due to the presence of both the amino and nitrile groups on the pyridine ring.

Properties

IUPAC Name

2-(4-aminopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-9(2,6-10)8-5-7(11)3-4-12-8/h3-5H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJWZRKXQJKDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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